Dimethyl morpholinophosphoramidate (DMMPA) is a synthetic chemical compound developed primarily as a simulant for the physical properties of anticholinesterase agents. [, ] It is used in chemical defense training exercises due to its resemblance to actual chemical warfare agents in terms of physical characteristics such as viscosity, volatility, and droplet size. [, ] DMMPA does not possess the biological activity of true anticholinesterase agents. []
Dimethyl morpholinophosphoramidate is a chemical compound characterized by its unique structure and potential applications in various scientific fields, particularly in the synthesis of oligonucleotides. It belongs to the class of phosphoramidate compounds, which are vital in biochemistry and molecular biology for their role in modifying nucleic acid structures.
This compound is synthesized through various chemical methods, often involving the manipulation of morpholino oligonucleotides and phosphoramidate chemistry. The synthesis techniques have been explored in numerous studies, highlighting its relevance in pharmaceutical applications and genetic research.
Dimethyl morpholinophosphoramidate is classified as a phosphoramidate derivative. It is specifically used in the synthesis of phosphorodiamidate morpholino oligonucleotides, which are known for their stability and efficacy as therapeutic agents.
The synthesis of dimethyl morpholinophosphoramidate typically involves solid-phase synthesis techniques. One prominent method includes the use of trityl and Fmoc (fluorenylmethyloxycarbonyl) chemistry, which facilitates the attachment of nucleobases to a solid support. This process allows for efficient coupling reactions and purification steps that yield high-purity products.
Dimethyl morpholinophosphoramidate features a morpholine ring connected to a phosphorus atom that is further bonded to two methyl groups and an amine group. This configuration contributes to its reactivity and biological activity.
Dimethyl morpholinophosphoramidate participates in several key reactions, primarily involving nucleophilic substitutions where it acts as a phosphorylating agent for nucleobases in oligonucleotide synthesis.
The mechanism of action of dimethyl morpholinophosphoramidate primarily revolves around its ability to form stable linkages with nucleic acids. Upon incorporation into oligonucleotides, it enhances their resistance to nuclease degradation.
Dimethyl morpholinophosphoramidate is primarily utilized in:
Dimethyl morpholinophosphoramidate (DMMPA), systematically named 4-dimethoxyphosphorylmorpholine or dimethyl (morpholin-4-yl)phosphonate, is a phosphoramidate derivative with the empirical formula C₆H₁₄NO₄P and a molecular weight of 195.15 g/mol [1] [2]. Its structure features a tetrahedral phosphorus atom bonded to two methoxy groups (–OCH₃), a morpholine nitrogen, and a phosphoryl oxygen (P=O). The morpholine ring adopts a chair conformation, with the nitrogen serving as the site of phosphoramidate linkage [7]. Key identifiers include:
DMMPA’s spectroscopic signatures include a characteristic P=O stretch at 1,250–1,280 cm⁻¹ in IR spectroscopy and a ³¹P NMR chemical shift of δ +8 to +12 ppm, confirming the phosphoramidate functionality [2]. X-ray crystallography of analogous compounds reveals P–N bond lengths of ~1.67 Å and P–O bonds of ~1.45 Å, consistent with partial double-bond character in P=O .
Table 1: Chemical Identifiers of DMMPA
Identifier Type | Value |
---|---|
CAS Number | 597-25-1 |
IUPAC Name | 4-Dimethoxyphosphorylmorpholine |
Molecular Formula | C₆H₁₄NO₄P |
Molecular Weight | 195.15 g/mol |
InChI | InChI=1S/C6H14NO4P/c1-9-12(8,10-2)7-3-5-11-6-4-7/h3-6H2,1-2H3 |
InChIKey | BZXUQIDKDGGYPB-UHFFFAOYSA-N |
SMILES | COP(=O)(N1CCOCC1)OC |
DMMPA emerged in the late 20th century as a precursor for oligonucleotide synthesis. Its design leverages the morpholine ring’s stability and the phosphoramidate group’s reactivity, enabling its use in synthesizing phosphorodiamidate morpholino oligonucleotides (PMOs) [6]. PMOs represent a class of antisense therapeutics that modulate gene expression by steric blocking of mRNA. The first PMO-based drug, Eteplirsen (marketed as Exondys 51®), received FDA approval in 2016 for Duchenne muscular dystrophy, validating DMMPA’s industrial significance [9].
Synthetic routes to DMMPA have evolved significantly:
DMMPA’s primary industrial role is in synthesizing PMO monomers. Fragment condensation strategies now enable the production of 8-mer PMOs with >95% coupling efficiency, facilitating large-scale manufacturing of gene therapies [6] [9]. Over 15 clinical trials currently investigate PMOs for neuromuscular and viral diseases, underscoring DMMPA’s relevance [9].
Table 2: Industrial Milestones Involving DMMPA-Derived Technologies
Year | Development | Impact |
---|---|---|
2001 | First automated PMO synthesis | Enabled scalable antisense drug production |
2016 | FDA approval of Eteplirsen (Exondys 51®) | Validated PMO therapeutic platform |
2023 | Convergent synthesis of PMOs via H-phosphonate route | Achieved 98% coupling efficiency for 8-mers |
2025 | Phosphoramidite platforms for PMO-DNA chimeras | Expanded targeting capabilities for gene editing |
DMMPA exhibits distinct physical and chemical behaviors critical for its applications:
Physical Properties:
Chemical Properties:
Table 3: Physicochemical Profile of DMMPA
Property | Value | Conditions |
---|---|---|
Physical State | Colorless to pale yellow liquid | 25°C, 1 atm |
Water Solubility | ≥100 mg/mL | 18°C (NTP) |
log P (Partition Coefficient) | -0.3 (estimated) | Octanol/water |
³¹P NMR Chemical Shift | δ +10.2 ppm | CD₃CN, referenced to H₃PO₄ |
Hydrolytic Half-Life | >6 months | pH 7.0, 25°C |
<1 hour | pH 12.0, 25°C |
These properties underpin DMMPA’s utility as a building block in oligonucleotide synthesis. Its balanced lipophilicity (log P ≈ −0.3) facilitates membrane permeability in prodrug designs, while its hydrolytic lability in base enables controlled deprotection during solid-phase synthesis [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3